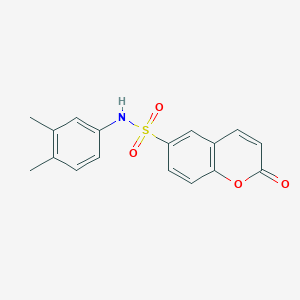

![molecular formula C23H25N5O2 B2508475 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1207045-83-7](/img/structure/B2508475.png)

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored through various methods. One approach involves the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide to yield 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which can further undergo N-allylation and N-propargyl alkylation to produce dipolarophiles. These dipolarophiles can then react with arylnitrile oxides to form isoxazolines and isoxazoles . Another synthetic route involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent, followed by treatment with ammonium carbonate to yield a hybrid compound with a thieno[3,2-d]pyrimidine moiety .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. For instance, the target compounds in the synthesis of isoxazolines and isoxazoles were characterized by 1H NMR, 13C NMR, IR, and HRMS . Similarly, the structure of the hybrid compound containing a thieno[3,2-d]pyrimidine moiety was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from the synthesis methods. The formation of isoxazolines and isoxazoles through [3+2] cycloaddition indicates that the N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can act as dipolarophiles in cycloaddition reactions . Additionally, the reaction of the hybrid compound with Vilsmeier–Haack reagent suggests that the pyrazolo[3,4-d]pyrimidin-1-yl moiety can undergo electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their molecular structures and synthesis pathways. The presence of multiple heterocyclic rings in these compounds suggests a degree of aromaticity, which can influence their physical stability and solubility. The use of NMR, IR, and mass spectrometry for characterization indicates that these compounds have distinct chemical shifts and mass-to-charge ratios that can be used to identify and analyze them .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

One class of compounds closely related to the query includes pyrazolo[1,5-a]pyrimidines, which have been studied for their anti-inflammatory properties. Research in this area has explored the relationship between structural modifications of these compounds and their anti-inflammatory efficacy. For example, modifications such as the introduction and functionalization of longer side chains and substitution of hydrogen atoms at specific positions on the parent molecule have been investigated. These modifications aimed to enhance anti-inflammatory activity while minimizing ulcerogenic side effects, with certain compounds showing promising results compared to traditional anti-inflammatory drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).

Anticancer Activity

Another significant area of research involves the design and synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. Studies have focused on evaluating these compounds' in vitro cytotoxicity against various human cancer cell lines, including HeLa (human cervix), NCI-H460 (human lung), and PC-3 (human prostate) cell lines. Some derivatives have demonstrated moderate to good cytotoxicity, indicating potential for further exploration as anticancer agents (Alam et al., 2018).

Anti-5-Lipoxygenase Agents

Research has also extended to synthesizing novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. This dual activity highlights the potential therapeutic applications of these compounds in cancer and inflammation-related conditions (Rahmouni et al., 2016).

Antibacterial and Insecticidal Potential

The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclic compounds have been explored for their insecticidal and antibacterial potential. These studies aim to establish the relationship between the compounds' structures and their biological activity, potentially leading to the development of new antibacterial agents and insecticides (Deohate & Palaspagar, 2020).

Propiedades

IUPAC Name |

N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-2-16(14-7-4-3-5-8-14)21(29)25-20-13-19(15-11-12-15)27-28(20)23-24-18-10-6-9-17(18)22(30)26-23/h3-5,7-8,13,15-16H,2,6,9-12H2,1H3,(H,25,29)(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHYWWYXEOJFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)

![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)